2,3-Dihydroxybenzaldehyde

Overview

Description

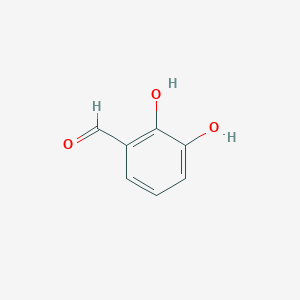

2,3-Dihydroxybenzaldehyde (2,3-DHB, CAS 24677-78-9) is a polyphenolic compound with the molecular formula C₇H₆O₃. It features two hydroxyl groups at positions 2 and 3 of the benzene ring and an aldehyde group at position 1. This structure confers unique physicochemical properties, including strong metal-chelating capabilities and antioxidant activity . It is widely used in synthesizing Schiff bases, thiosemicarbazones, and coordination complexes, with applications in antimicrobial, antifungal, and antiglycation research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the demethylation of 3-methoxysalicylaldehyde using hydrobromic acid in acetic acid. The reaction mixture is heated to reflux, and the product is isolated by extraction and crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Oxime Formation and Coordination Chemistry

2,3-Dihydroxybenzaldehyde reacts with hydroxylamine to form this compound oxime, which further coordinates with transition metals like palladium. The oxime derivative serves as a ligand in Pd(II) complexes, characterized by IR (C=N stretch at 1,628 cm⁻¹) and HRMS :

Synthesis Steps :

-

Oxime formation: React this compound with hydroxylamine.

Applications :

-

The Pd complex exhibits potential catalytic activity in cross-coupling reactions (unexplored in cited studies).

-

IR and NMR data confirm tautomerization between keto and enol forms .

Methylenation to Form Methylenedioxy Derivatives

Under SN₂ conditions, this compound undergoes methylenation with methylene donors (e.g., CH₂Cl₂/K₂CO₃) to yield 2,3-methylenedioxybenzaldehyde. This reaction is critical for synthesizing heterocycles like piperonal analogs :

Mechanism :

-

Deprotonation of phenolic OH groups.

-

Nucleophilic attack on methylene donors.

Product :

Reactivity in Biginelli-Type Reactions

While 2,4-dihydroxybenzaldehyde fails to form Biginelli adducts due to electronic and steric effects , analogous studies on this compound suggest similar challenges:

| Parameter | Value (for 2,4-DHB)* | Implications for 2,3-DHB |

|---|---|---|

| Activation Energy (ΔG‡) | 28.5 kcal/mol | Likely higher due to ortho-dihydroxy hindrance |

| Tautomer Stability | Thiol tautomer favored | Reduced enol content may limit condensation |

*Data extrapolated from 2,4-dihydroxybenzaldehyde studies .

Antimicrobial Activity via Redox Cycling

Though not a direct chemical reaction, this compound exhibits antimicrobial effects against Staphylococcus aureus (MIC₅₀ = 500 mg/L). Its activity arises from:

Scientific Research Applications

Antimicrobial Properties

Research Overview : A study evaluated the antimicrobial activities of 2,3-dihydroxybenzaldehyde against Staphylococcus aureus strains isolated from bovine mastitis. The minimal inhibitory concentration (MIC) for this compound was found to be 500 mg/L, demonstrating its potential as an antiseptic to combat antibiotic resistance in dairy cattle .

Table 1: Antimicrobial Activity of this compound

Case Study : In a controlled laboratory setting, cytotoxicity tests using bovine mammary epithelial cells indicated that this compound exhibited low toxicity at concentrations corresponding to its antimicrobial activity. This suggests a favorable safety profile for potential therapeutic use in veterinary medicine .

Chemosensitization in Fungal Pathogens

Research Findings : A study on Saccharomyces cerevisiae revealed that deletion mutants showed increased sensitivity to this compound. The compound disrupts cellular glutathione homeostasis, which is critical for fungal resistance mechanisms .

Table 2: Sensitivity of Fungal Mutants to this compound

| Strain | Sensitivity (fold change) | Reference |

|---|---|---|

| Wild-type | Baseline | |

| sod2Δ | 10^3–10^4 | |

| gsh1Δ | Hypersensitive | |

| gsh2Δ | Hypersensitive |

Bioremediation Applications

Context : Research has indicated that various fungi can metabolize organic contaminants, including phenolic compounds like this compound. Its role as a chemosensitizing agent enhances the effectiveness of fungi in degrading polyaromatic hydrocarbons (PAHs) in contaminated environments .

Case Study : In a bioremediation study involving PAH-contaminated sludge, several fungal isolates demonstrated the ability to metabolize phenolic compounds effectively. The inclusion of this compound improved the degradation rates of these pollutants .

Chemical Synthesis and Pharmaceutical Applications

Chemical Properties : The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive aldehyde and hydroxyl groups. Its derivatives are explored for their potential therapeutic effects against different diseases.

Research Insights : The structural characteristics of this compound allow it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules used in drug development.

Toxicological Studies

Safety Profile : Toxicological evaluations indicate that while this compound can cause skin and eye irritation at high concentrations, its effective antimicrobial doses remain within safe limits for biological applications .

Mechanism of Action

The mechanism of action of 2,3-dihydroxybenzaldehyde involves its ability to act as a redox-active compound. It can disrupt cellular redox homeostasis and antioxidation systems, making it effective against fungal pathogens. The presence of hydroxyl groups enhances its reactivity, allowing it to interact with various molecular targets, including superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: 3,4-Dihydroxybenzaldehyde and 2,4-Dihydroxybenzaldehyde

- Chelation and Ligand Properties: 2,3-DHB forms stable Schiff bases and thiosemicarbazones, with 75 mono-condensed and 18 bi-condensed structures reported in the Cambridge Structural Database (CSD). This is comparable to 2,4-DHB (79 mono-condensed) but significantly higher than 2,5-DHB (27 mono-condensed) . Unlike 3,4-DHB (protocatechualdehyde), which adopts a zwitterionic form in some derivatives, 2,3-DHB primarily remains neutral, influencing its metal-binding selectivity .

Biological Activity :

- Antimicrobial Effects : Against Staphylococcus aureus, 2,3-DHB (MIC₉₀ = 833 mg/L) shows marginally better efficacy than gentisaldehyde (MIC₉₀ = 1,000 mg/L) . However, 3,4-DHB derivatives exhibit stronger inhibition of DNA synthesis in mammalian cells, a trait absent in 2,3-DHB .

- Antifungal Activity : At 0.1–0.2 mM, 2,3-DHB inhibits aflatoxin production in Aspergillus flavus (strains B1 and B2), outperforming 2,4-DHB, which requires higher concentrations (0.5–1.0 mM) for similar effects .

| Compound | MIC₅₀ (mg/L) vs. S. aureus | Antifungal Activity (Effective Conc.) | Chelation Strength |

|---|---|---|---|

| 2,3-DHB | 500 | 0.1–0.2 mM (A. flavus) | High |

| 3,4-DHB | N/A | N/A | Moderate |

| 2,4-DHB | N/A | 0.5–1.0 mM (A. parasiticus) | Moderate |

Methylated Analogues: 2,3-Dimethylbenzaldehyde

- Acaricidal Activity : Methylated derivatives (e.g., 2,3-dimethylbenzaldehyde) exhibit stronger acaricidal effects (LD₅₀ = 3.2–5.7 µg/cm³) compared to hydroxylated compounds like 2,3-DHB (LD₅₀ = 12.4 µg/cm³). However, 2,3-DHB uniquely induces color changes in mites (colorless to dark brown), enabling visual detection of allergen contamination .

Functional Derivatives: Hydrazones and Schiff Bases

- Antiglycation Potential: Hydrazone derivatives of 2,3-DHB (e.g., compound 21, IC₅₀ = 25.7 µM) show superior antiglycation activity compared to 3,4-DHB derivatives (IC₅₀ = 49.5 µM) .

- Antioxidant Capacity : 2,3-DHB-based hydrazones demonstrate enhanced radical scavenging due to optimal hydroxyl group positioning, whereas 3,4-DHB derivatives face steric hindrance, reducing their efficacy .

Key Research Findings

- Antimicrobial Synergy : 2,3-DHB enhances the activity of amphotericin B against fungal pathogens, likely through membrane disruption .

- Low Cytotoxicity : At 500–1,000 mg/L, 2,3-DHB maintains >64% viability in bovine mammary cells, making it safer than protocatechualdehyde, which inhibits DNA synthesis in V79 cells .

- Structural Versatility : Its neutral form allows diverse Schiff base formation, enabling applications in catalysis and material science .

Biological Activity

2,3-Dihydroxybenzaldehyde (also known as gentisaldehyde) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula and features two hydroxyl groups on the benzene ring. This structure contributes to its reactivity and biological activity. The compound is soluble in organic solvents and exhibits various functional properties due to its redox-active nature.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains, particularly Staphylococcus aureus, which is significant in veterinary medicine for preventing bovine mastitis.

Study Findings

- In a study involving 172 isolates of S. aureus, the minimum inhibitory concentration (MIC) of this compound was determined to be 500 mg/L , which correlates with gentisaldehyde's MIC .

- The cytotoxicity of this compound was assessed using bovine mammary epithelial MAC-T cells, revealing low toxicity at concentrations effective against bacterial growth .

| Compound | MIC (mg/L) | Cytotoxicity in MAC-T Cells |

|---|---|---|

| This compound | 500 | Low at MIC 50 and MIC 90 |

| Gentisaldehyde | 500 | Low at MIC 50 and MIC 90 |

Antifungal Activity

This compound also exhibits antifungal properties , particularly against pathogenic fungi such as Aspergillus fumigatus and Penicillium expansum.

- The antifungal activity is attributed to the disruption of cellular integrity in fungal cells. Studies indicate that it interferes with oxidative stress response pathways in fungi, enhancing sensitivity to other antifungal agents .

Findings from Research

- In laboratory settings, the compound demonstrated significant inhibition of fungal growth with varying concentrations tested up to 128 μg/ml . The effectiveness was observed through percent inhibition calculations based on colony growth comparisons .

Potential Anticancer Properties

Emerging research suggests that this compound may have anticancer potential . Its ability to induce apoptosis in cancer cell lines has been investigated.

Case Study Insights

- A study involving various cancer cell lines showed that compounds related to benzaldehydes exhibit significant cytotoxic effects. Specifically, derivatives of this compound were noted for their ability to inhibit cell proliferation in pancreatic and gastric cancer cells .

- The mechanism is believed to involve the modulation of metabolic pathways and induction of apoptosis through mitochondrial dysfunction .

| Cancer Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| Pancreatic (Patu8988) | Varies | Significant inhibition |

| Gastric (SGC7901) | Varies | Significant inhibition |

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydroxybenzaldehyde derivatives in medicinal chemistry?

Basic Research Focus

this compound is a versatile precursor for synthesizing bioactive compounds. A key method involves selective benzylation to protect specific hydroxyl groups. For example, Parker and Georges (2000) demonstrated selective O-benzylation using benzyl bromide in the presence of K₂CO₃, enabling regioselective functionalization for downstream applications like antitumor agent synthesis . Thiosemicarbazone derivatives can also be synthesized by reacting the aldehyde group with thiosemicarbazide, as shown in crystal structure studies . Methodological optimization includes solvent choice (e.g., ethanol/water mixtures) and temperature control to avoid side reactions.

Q. How is X-ray crystallography utilized in determining the structure of this compound derivatives?

Basic Research Focus

X-ray crystallography is critical for resolving molecular conformations and intermolecular interactions. For instance, the crystal structure of This compound thiosemicarbazone hemihydrate revealed a monoclinic lattice (space group P2₁/c) with hydrogen-bonded water molecules stabilizing the structure . Advanced derivatives, such as Schiff bases, require synchrotron radiation for high-resolution data due to complex π-stacking and torsional angles. Researchers must optimize crystallization conditions (e.g., slow evaporation in methanol) to obtain diffraction-quality crystals .

Q. What computational approaches are employed to study the electronic properties of Schiff bases derived from this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations are widely used to analyze electronic transitions and tautomeric equilibria. For example, Obasi et al. (2019) combined DFT with spectroscopic data to study zwitterionic forms of Schiff bases, identifying stabilization via intramolecular hydrogen bonding . Molecular docking simulations further predict binding affinities to biological targets (e.g., heat shock proteins). Key parameters include basis set selection (e.g., B3LYP/6-31G*) and solvent model corrections to match experimental conditions.

Q. How do reaction conditions influence the regioselectivity of hydrazone formation with this compound?

Advanced Research Focus

Regioselectivity in hydrazone synthesis depends on pH, solvent polarity, and substituent effects. A chemometric study by Piska et al. (2020) found that acidic conditions (pH 4–5) favor Schiff base formation at the aldehyde group, while neutral conditions promote competing reactions at hydroxyl sites . Kinetic monitoring via <sup>1</sup>H NMR or IR spectroscopy is essential to track intermediate species. Contradictions in product yields across studies often arise from subtle differences in reagent purity or mixing efficiency.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound in natural product isolation?

Basic Research Focus

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment, especially when isolating the compound from natural sources like tobacco . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>13</sup>C DEPT) identifies substitution patterns, while Differential Scanning Calorimetry (DSC) confirms thermal stability. Researchers must validate methods using reference standards (e.g., CAS 24677-78-9) to avoid misidentification of isomers like 2,4-dihydroxybenzaldehyde .

Q. How does the coordination chemistry of this compound with transition metals impact its biological activity?

Advanced Research Focus

Metal chelation enhances bioactivity by modulating redox properties. For example, copper(II) complexes of this compound derivatives exhibit increased ribonucleotide reductase inhibition, as shown in cytotoxicity assays . X-ray Absorption Spectroscopy (XAS) and cyclic voltammetry are used to study coordination geometry (e.g., square-planar vs. octahedral) and electron-transfer pathways. Contradictory reports on cytotoxicity may stem from variations in metal-ligand stoichiometry or intracellular glutathione levels affecting metal ion availability.

Q. What strategies mitigate oxidation during the storage and handling of this compound?

Basic Research Focus

The compound’s catechol structure makes it prone to air oxidation. Best practices include storage under inert gas (argon) at –20°C and using antioxidant stabilizers like ascorbic acid in aqueous solutions . Purity checks via thin-layer chromatography (TLC) with iodine vapor detection are recommended before critical reactions. Contradictions in degradation rates across studies often relate to differences in storage container materials (glass vs. plastic).

Properties

IUPAC Name |

2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWOUPGDGMCKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179411 | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24677-78-9 | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24677-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024677789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24677-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9HDE43LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.